4-甲氧苯基乙二醛水合物

描述

4-Methoxyphenylglyoxal hydrate is a chemical compound that is related to various intermediates and derivatives used in pharmaceutical and chemical research. While the provided papers do not directly discuss 4-methoxyphenylglyoxal hydrate, they do provide insights into the synthesis and properties of related compounds, which can be useful in understanding the broader context of this compound's chemistry.

Synthesis Analysis

The synthesis of related compounds involves several chemical reactions that can provide insights into potential methods for synthesizing 4-methoxyphenylglyoxal hydrate. For instance, the preparation of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, an intermediate for diltiazem, involves the treatment of methyl (E)-4-methoxycinnamate with chiral dioxirane, followed by lipase-catalyzed transesterification and continuous dissolution and crystallization to achieve high yield and optical purity . This suggests that similar synthetic strategies involving chiral catalysts and separation techniques could be applicable to the synthesis of 4-methoxyphenylglyoxal hydrate.

Molecular Structure Analysis

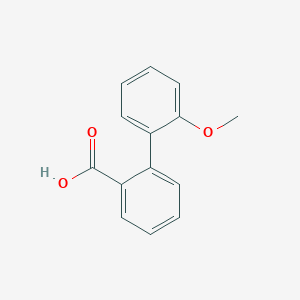

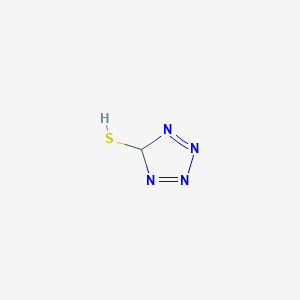

The molecular structure of related compounds, such as the Schiff base compounds discussed in one of the papers, provides information on the configuration of the molecules and the types of bonds present . These compounds exhibit trans configurations around the C=N double bonds and are characterized by various spectroscopic techniques, including IR and NMR. This information is valuable for understanding the structural aspects that might be relevant to 4-methoxyphenylglyoxal hydrate.

Chemical Reactions Analysis

The chemical reactions involving related compounds, such as the formation of fluorescent derivatives of 4-hydroxyphenethylamine compounds , and the synthesis of a pharmaceutical intermediate through a series of reactions including Friedel-Crafts reactions , provide insights into the reactivity of methoxyphenyl groups. These reactions highlight the potential for 4-methoxyphenylglyoxal hydrate to participate in various chemical transformations, which could be useful in the development of new pharmaceuticals or materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as the solubility and molecular weight of poly(4-methoxyphenol) , and the stability and fluorescence of derivatives , provide a basis for inferring the properties of 4-methoxyphenylglyoxal hydrate. For example, the solubility of poly(4-methoxyphenol) in organic solvents and its antioxidant activity suggest that 4-methoxyphenylglyoxal hydrate may also exhibit solubility in similar solvents and could possess reactive properties that are useful in antioxidant applications.

科学研究应用

去甲肾上腺素代谢研究

4-甲氧苯基乙二醛水合物已被用于研究去甲肾上腺素代谢。在 Mårdh、Sjöquist 和 Änggård (1981) 的一项研究中,使用了相关化合物 4-羟基-3-甲氧苯基乙二醇 (HMPG) 来研究外周给药的 HMPG 在健康男性中的分布。这项研究有助于理解中枢和周围神经系统中去甲肾上腺素的代谢,重点介绍了结合和氧化的途径 (Mårdh, Sjöquist, & Änggård, 1981).

氢键和热化学

甲氧酚,包括 4-甲氧苯基乙二醛水合物的结构片段 4-甲氧苯酚,因其形成强分子间和分子内氢键的能力而受到研究。Varfolomeev 等人(2010 年)对甲氧酚进行了热化学、光谱和量子化学研究,深入了解了它们的热化学性质和取代模式的影响。这项研究有助于理解甲氧酚的结构和性质之间的关系 (Varfolomeev et al., 2010).

安全和危害

属性

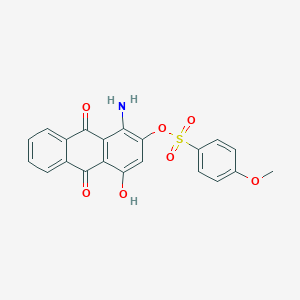

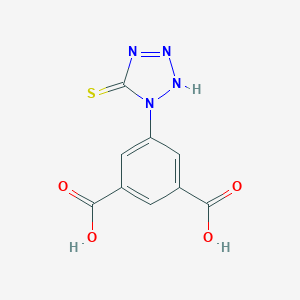

IUPAC Name |

2-(4-methoxyphenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3.H2O/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-6H,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGRGFXPHBTWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574094 | |

| Record name | (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyphenylglyoxal hydrate | |

CAS RN |

16208-17-6 | |

| Record name | (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)